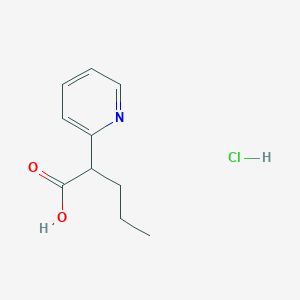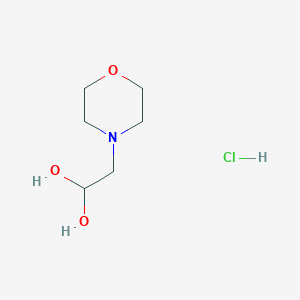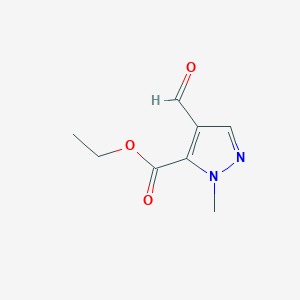
L-Isoleucine, L-norvalyl-
Übersicht
Beschreibung
L-Isoleucine, L-norvalyl- is a dipeptide composed of the amino acids L-isoleucine and L-norvaline. Both of these amino acids are branched-chain amino acids, which play crucial roles in various biological processes. L-isoleucine is an essential amino acid, meaning it must be obtained through the diet, while L-norvaline is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but has significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucine, L-norvalyl- typically involves the coupling of L-isoleucine and L-norvaline using peptide bond formation techniques. One common method is the use of N,N’-Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of L-Isoleucine, L-norvalyl- may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli can be engineered to overproduce L-isoleucine by modifying its metabolic pathways . The produced L-isoleucine can then be chemically coupled with L-norvaline to form the dipeptide.
Analyse Chemischer Reaktionen
Types of Reactions: L-Isoleucine, L-norvalyl- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
L-Isoleucine, L-norvalyl- has various applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in metabolic pathways and its potential as a metabolic regulator.
Medicine: Explored for its potential therapeutic effects, including its role in muscle metabolism and recovery.
Wirkmechanismus
The mechanism of action of L-Isoleucine, L-norvalyl- involves its interaction with various enzymes and receptors in the body. As a branched-chain amino acid derivative, it can influence protein synthesis and degradation pathways. It may also modulate the activity of enzymes involved in amino acid metabolism, such as branched-chain amino acid transaminase .
Molecular Targets and Pathways:
Protein Synthesis: Enhances the synthesis of proteins by providing essential amino acids.
Amino Acid Metabolism: Modulates the activity of enzymes involved in the metabolism of branched-chain amino acids.
Energy Regulation: Influences pathways involved in energy production and regulation.
Vergleich Mit ähnlichen Verbindungen
- L-Leucine, L-norvalyl-: Similar in structure but with leucine instead of isoleucine.
- L-Valine, L-norvalyl-: Similar in structure but with valine instead of isoleucine.
- L-Norleucine, L-norvalyl-: Similar in structure but with norleucine instead of isoleucine .
This article provides a comprehensive overview of L-Isoleucine, L-norvalyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(2S,3S)-2-[[(2S)-2-aminopentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-6-8(12)10(14)13-9(11(15)16)7(3)5-2/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICRNEMNHHFOHU-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)





![4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1447136.png)

